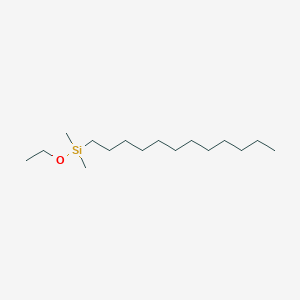
Dimethyldodecylsilyloxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldodecylsilyloxyethane is an organic compound with the molecular formula C₁₆H₃₆OSi and a molecular weight of 272.5419 g/mol . This compound is part of the siloxane family, which is known for its unique properties and wide range of applications in various fields.
Preparation Methods
The synthesis of Dimethyldodecylsilyloxyethane typically involves the reaction of dodecylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity of the product .
Chemical Reactions Analysis
Dimethyldodecylsilyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
Dimethyldodecylsilyloxyethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various siloxane-based polymers and materials.
Biology: The compound is utilized in the development of bio-compatible materials for medical implants and drug delivery systems.
Medicine: It is explored for its potential use in creating hydrophobic coatings for medical devices and instruments.
Industry: This compound is employed in the production of lubricants, sealants, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of Dimethyldodecylsilyloxyethane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to form stable bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the materials in which it is incorporated, such as enhancing hydrophobicity, flexibility, and thermal stability .
Comparison with Similar Compounds
Dimethyldodecylsilyloxyethane can be compared with other similar compounds, such as:
Trimethylsilyloxyethane: This compound has a shorter alkyl chain and different physical properties.
Dimethyloctylsilyloxyethane: This compound has a shorter alkyl chain, resulting in different hydrophobic and thermal properties.
Dimethyldecylsilyloxyethane: This compound has a slightly shorter alkyl chain, leading to variations in its chemical reactivity and applications.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and thermal stability, making it suitable for a wide range of applications.
Properties
CAS No. |
543717-10-8 |
|---|---|
Molecular Formula |
C16H36OSi |
Molecular Weight |
272.54 g/mol |
IUPAC Name |
dodecyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C16H36OSi/c1-5-7-8-9-10-11-12-13-14-15-16-18(3,4)17-6-2/h5-16H2,1-4H3 |
InChI Key |
AWVANIDDKFHWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


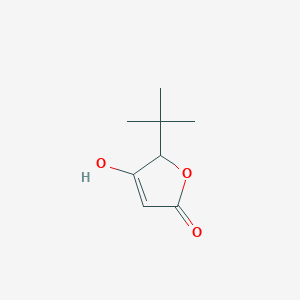
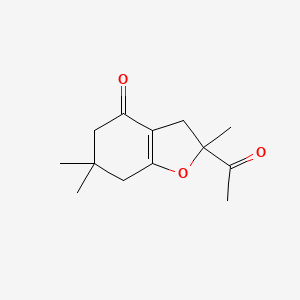

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


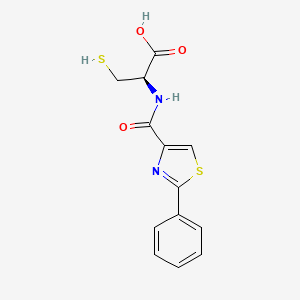
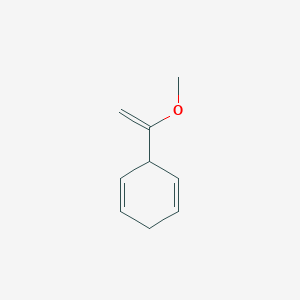
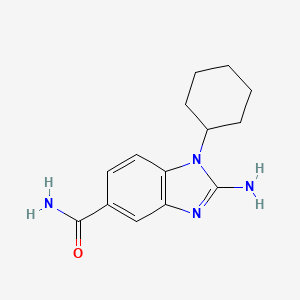
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
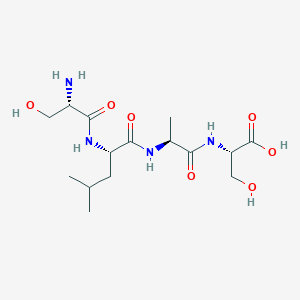
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
